2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid

Anticancer drug discovery Cytotoxicity Thienopyran scaffold

2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid (CAS 1258640-16-2; MW 296.75; C9H9ClO5S2) is a heterocyclic building block bearing a reactive chlorosulfonyl group at the 2-position, a carboxylic acid handle at the 4-position, and a 6,7-dihydro-4H-thieno[3,2-c]pyran fused ring system. The thieno[3,2-c]pyran scaffold has established biological precedent as a core structure in synthetic anticancer agents and is found in naturally occurring alkaloids exhibiting antitumor activity across liver, lung, breast, and prostate cancers.

Molecular Formula C9H9ClO5S2
Molecular Weight 296.8 g/mol
Cat. No. B13188494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid
Molecular FormulaC9H9ClO5S2
Molecular Weight296.8 g/mol
Structural Identifiers
SMILESC1COC(C2=C1SC(=C2)S(=O)(=O)Cl)CC(=O)O
InChIInChI=1S/C9H9ClO5S2/c10-17(13,14)9-3-5-6(4-8(11)12)15-2-1-7(5)16-9/h3,6H,1-2,4H2,(H,11,12)
InChIKeyZCDLBDBIVJRQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid: Scaffold Precedence and Functional Handles


2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid (CAS 1258640-16-2; MW 296.75; C9H9ClO5S2) is a heterocyclic building block bearing a reactive chlorosulfonyl group at the 2-position, a carboxylic acid handle at the 4-position, and a 6,7-dihydro-4H-thieno[3,2-c]pyran fused ring system . The thieno[3,2-c]pyran scaffold has established biological precedent as a core structure in synthetic anticancer agents and is found in naturally occurring alkaloids exhibiting antitumor activity across liver, lung, breast, and prostate cancers [1]. Thieno[3,2-c]pyran-2-sulfonamide analogs have demonstrated enzyme inhibition IC50 values at 350 nM against human fructose-1,6-bisphosphatase 1 (FBPase) [2], and thieno[3,2-c]pyran-2-one congeners reduced tetracycline MIC by 16-fold in multidrug-resistant P. aeruginosa [3]. The compound is supplied at 95% purity by Enamine LLC (EN300-89689) and Fluorochem (F740083) .

Why 2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic Acid Cannot Be Replaced by Simpler Analogs


Simple sulfonyl chloride building blocks such as [5-(chlorosulfonyl)thien-2-yl]acetic acid (MW 240.68, C6H5ClO4S2) lack the fused dihydropyran ring that introduces a conformationally constrained chiral center (Fsp3 = 0.44 for the target compound), additional hydrogen bond acceptor capacity (5 acceptors vs. 4 in the simple thiophene analog), and nearly 1 unit higher calculated LogP (1.69 vs. ~0.6–0.8 for the thiophene-only analog) [1]. Conversely, same-scaffold compounds without the chlorosulfonyl group, such as (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid (MW 212.27), lack the electrophilic sulfonyl chloride warhead necessary for one-step sulfonamide or sulfonate ester diversification into focused libraries . Pre-formed sulfonamides such as 6,7-dihydro-4H-thieno[3,2-c]pyran-2-sulfonamide (MW 219.3) cannot be elaborated further at the sulfonamide nitrogen, limiting the chemical space reachable for SAR exploration . The target compound uniquely combines (i) a biologically validated fused thienopyran scaffold, (ii) a reactive sulfonyl chloride center, and (iii) a carboxylic acid conjugation handle in a single molecule of moderate size (MW < 300) — a triple differentiation not simultaneously present in any closely related commercial building block.

Quantitative Differentiation Evidence for 2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic Acid vs. Closest Analogs


Scaffold Validation: Thieno[3,2-c]pyran Anticancer Activity vs. Structurally Unrelated Heterocycles

The thieno[3,2-c]pyran core — identical to that of the target compound — has been quantitatively validated in a recent 2026 study. Substituted thieno[3,2-c]pyran derivatives 5a and 5n showed IC50 values of 13.65 ± 0.32 µM and 13.26 ± 0.32 µM against HepG2 hepatocellular carcinoma cells, and 12.35 ± 0.30 µM and 12.36 ± 0.30 µM against A549 lung adenocarcinoma cells, with no cytotoxicity observed against HEK293 non-cancerous cells under the same conditions [1]. Compound 5e showed an IC50 of 26 µM against LN229 glioma cells [1]. Molecular docking scores against liver cancer targets reached −8.994 kcal mol⁻¹, and against lung cancer targets −7.925 kcal mol⁻¹ [1]. In contrast, the simple thiophene analog [5-(chlorosulfonyl)thien-2-yl]acetic acid has no IC50-reported cancer cell data in the published literature, representing a scaffold gap for biological selection.

Anticancer drug discovery Cytotoxicity Thienopyran scaffold

Enzyme Inhibition Pathway Validation: Thieno[3,2-c]pyran-2-sulfonamide FBPase IC50 vs. Unsubstituted Core

A thieno[3,2-c]pyran-2-sulfonamide derivative (N-(5-bromothiazol-2-ylcarbamoyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-sulfonamide, ChEMBL585961) demonstrated an IC50 of 350 nM against human liver FBPase 1 using fructose-2,6-bisphosphate as substrate, and IC50 of 530 nM under alternative assay conditions, establishing that substitution at the 2-position of this scaffold can confer sub-micromolar enzyme inhibition [1]. Meanwhile, 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid (MW 212.27) — the unsubstituted core lacking any 2-position sulfonyl group — shows IC50 >30 µM against human recombinant AKR1C4, indicating the absence of measurable enzyme inhibition at the 2-position when unfunctionalized [2]. This nearly 100-fold difference in inhibitory potency underscores the necessity of the 2-position sulfonyl functionality for engaging biological targets via hydrogen bonding and electrostatic interactions.

Metabolic enzyme inhibition FBPase Sulfonamide SAR

Antibiotic Potentiation Capacity: Thieno[3,2-c]pyran-2-one Efflux Pump Inhibition vs. Scaffold-Lacking Analogs

Thieno[3,2-c]pyran-2-one derivatives (structurally analogous to the target compound's core but with a carbonyl at position 2) have been shown to reduce the MIC of tetracycline against multidrug-resistant Pseudomonas aeruginosa (KG-P2) by 16-fold when used in combination, with two compounds (3g and 3l) also lengthening the post-antibiotic effect and decreasing the mutant prevention concentration of tetracycline [1]. Efflux pump inhibition via the MexAB-OprM complex was confirmed by ethidium bromide efflux assays and molecular docking [1]. The target compound's chlorosulfonyl group at position 2 occupies the same vector as the carbonyl in thieno[3,2-c]pyran-2-ones, making it a viable precursor for structure-activity relationship (SAR) expansion in this phenotype. In contrast, simple [5-(chlorosulfonyl)thien-2-yl]acetic acid lacks the dihydropyran oxygen needed for hydrogen bonding interactions mapped in the MexAB-OprM docking model.

Antimicrobial resistance Efflux pump inhibition Drug synergism

Physicochemical Differentiation: Molecular Complexity and Hydrogen Bond Capacity vs. Simpler Analogs

The target compound (MW 296.74, C9H9ClO5S2) offers 5 hydrogen bond acceptors and a calculated LogP of 1.69 . By comparison, the simpler thiophene analog [5-(chlorosulfonyl)thien-2-yl]acetic acid (MW 240.68, C6H5ClO4S2) provides only 4 hydrogen bond acceptors and a lower calculated LogP (estimated ~0.6 based on structural subtraction), which reduces its capacity for hydrogen-bond-mediated target engagement [1]. The (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid comparator (MW 212.27, C10H12O3S) has 4 hydrogen bond acceptors, density 1.267 g/cm³, and a boiling point of 383.1°C , but lacks the sulfonyl group entirely and therefore cannot serve as a sulfonamide precursor. The target compound uniquely distributes its molecular weight across three functional domains: the electrophilic sulfonyl chloride (MW contribution ~98 Da), the carboxylic acid handle (~45 Da), and the conformationally constrained fused ring system — enabling diverse downstream chemistry from a single intermediate.

Physicochemical property comparison Molecular complexity Building block selection

Commercial Sourcing Reproducibility: Multi-Vendor Availability and Purity Benchmarking

The target compound is catalogued and stocked by two independent major building block suppliers at 95% purity: Enamine LLC (product EN300-89689) [1] and Fluorochem Ltd. (product F740083, MDL MFCD17167276) , with additional listing at CymitQuimica and Leyan. Shipping lead times range from next-day (EU stock) to 10–14 days (China stock) . CAS registry assignment (1258640-16-2) and InChI Key (ZCDLBDBIVJRQDA-UHFFFAOYSA-N) are consistently reported across vendors, ensuring unambiguous compound identification for procurement. In contrast, the comparator 6,7-dihydro-4H-thieno[3,2-c]pyran-2-sulfonamide (CAS 2422109-05-3) lists only single-vendor coverage and lacks the reactive chlorosulfonyl handle needed for downstream diversification . The (4-methyl) analog (CAS 57153-43-2) is available at 96–97% purity but cannot undergo sulfonamide-forming reactions .

Chemical sourcing Purity benchmarking Supply chain reliability

Recommended Application Scenarios for 2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic Acid Procurement


Parallel Synthesis of Thieno[3,2-c]pyran-2-sulfonamide Libraries for FBPase or Carbonic Anhydrase Target Programs

The chlorosulfonyl group enables one-step SN2 reaction with primary and secondary amines under mild basic conditions to generate diverse sulfonamide libraries. The thieno[3,2-c]pyran-2-sulfonamide pharmacophore has a validated FBPase IC50 of 350 nM [1] and known carbonic anhydrase binding (thermal shift Kd = 200 nM against CA1) for related thieno-sulfonamides [2]. The carboxylic acid handle allows conjugation to PEG linkers, biotin tags, or solid-phase resins without affecting sulfonamide geometry.

Anticancer Lead Optimization Leveraging the Thieno[3,2-c]pyran Core Against HepG2, A549, and LN229 Cell Lines

With scaffold-validated anticancer activity at IC50 12–26 µM across liver, lung, and glioma cell lines [3], and no cytotoxicity against non-cancerous HEK293 cells [3], the target compound serves as an advanced intermediate for SAR exploration. The chlorosulfonyl group can be diversified into sulfonamides, sulfonates, or reduced to thiol for metal-chelating motifs, enabling systematic exploration of the 2-position vector already implicated in target binding (docking scores down to −8.994 kcal mol⁻¹) [3].

Antimicrobial Resistance Reversal Agent Development via Efflux Pump Inhibition

Thieno[3,2-c]pyran-2-ones have demonstrated 16-fold tetracycline MIC reduction in MDR P. aeruginosa through MexAB-OprM efflux pump inhibition [4]. The chlorosulfonyl group in the target compound can be converted to sulfonamides or sulfones that mimic the hydrogen-bonding pattern of the active 2-one derivatives, while the carboxylic acid provides additional ionic interactions with the efflux pump binding pocket mapped by molecular docking [4]. The fused dihydropyran ring oxygen is conserved — a feature absent in simple thiophene-based sulfonyl chlorides.

Covalent Fragment Library Construction via Sulfonyl Fluoride Derivatization

The chlorosulfonyl group can be converted to sulfonyl fluoride (SO2F) — an electrophilic warhead increasingly used in covalent fragment-based drug discovery [5]. With molecular weight <300 Da, 5 hydrogen bond acceptors, a calculated LogP of 1.69, and Fsp3 of 0.44 , the compound meets fragment-like property criteria and can access target nucleophiles (serine, cysteine, lysine) while retaining the carboxylic acid as a second derivatization point.

Quote Request

Request a Quote for 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.